N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16572070
InChI: InChI=1S/C24H32N2O.ClH/c1-24(2,3)23(27)26(21-12-8-5-9-13-21)22-15-18-25(19-16-22)17-14-20-10-6-4-7-11-20;/h4-13,22H,14-19H2,1-3H3;1H
SMILES:
Molecular Formula: C24H33ClN2O
Molecular Weight: 401.0 g/mol

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride

CAS No.:

Cat. No.: VC16572070

Molecular Formula: C24H33ClN2O

Molecular Weight: 401.0 g/mol

* For research use only. Not for human or veterinary use.

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride -

Specification

Molecular Formula C24H33ClN2O
Molecular Weight 401.0 g/mol
IUPAC Name 2,2-dimethyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride
Standard InChI InChI=1S/C24H32N2O.ClH/c1-24(2,3)23(27)26(21-12-8-5-9-13-21)22-15-18-25(19-16-22)17-14-20-10-6-4-7-11-20;/h4-13,22H,14-19H2,1-3H3;1H
Standard InChI Key WXRHRQMRWXZELR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

N-(1-Phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride belongs to the piperidine-derived opioid class, sharing a core structure with fentanyl but differing in its acyl group. The pivalamide moiety replaces fentanyl’s propionyl group, introducing steric bulk through its tert-butyl substituent. This modification likely influences lipophilicity, pharmacokinetics, and receptor binding affinity .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC24H33ClN2O\text{C}_{24}\text{H}_{33}\text{ClN}_2\text{O}
Molecular Weight401.0 g/mol
CAS NumberNot publicly disclosed
Structural FeaturesPiperidine core, phenethyl and phenyl groups, pivalamide substituent

The compound’s hydrochloride salt form enhances stability and solubility, a common feature in pharmaceutical formulations to improve bioavailability. Its structural resemblance to fentanyl places it within a category of drugs subject to intense regulatory scrutiny, as even minor modifications can yield substances with high abuse potential .

Synthesis and Manufacturing Processes

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride follows established routes for fentanyl analogs, involving sequential alkylation and acylation reactions.

Key Synthetic Steps

  • Piperidine Alkylation: 4-Piperidone is reacted with phenethyl bromide under basic conditions to form 1-phenethylpiperidin-4-one .

  • Reductive Amination: The ketone intermediate undergoes reductive amination with aniline, typically using sodium cyanoborohydride, to yield 1-phenethyl-N-phenylpiperidin-4-amine (ANPP analog) .

  • Acylation: ANPP is acylated with pivaloyl chloride in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA), forming the tertiary amide .

  • Salt Formation: The free base is treated with hydrochloric acid to produce the monohydrochloride salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsByproducts Identified
Reductive AminationNaBH3_3CN, CH3_3OH, 0°C–25°CUnreacted aniline, diastereomers
AcylationPivaloyl chloride, DIPEA, CH2_2Cl2_2N-Phenethylpivalamide, HCl salts

Forensic analyses of clandestine synthesis have identified route-specific byproducts, such as N-phenethyl-N-phenylacetamide and bipiperidine compounds, which serve as chemical attribution signatures . These byproducts aid law enforcement in tracing manufacturing methods and precursor sources.

Pharmacological Profile and Mechanism of Action

As a synthetic MOR agonist, N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride shares pharmacological properties with fentanyl but exhibits distinct structure-activity relationships (SAR).

Receptor Binding and Potency

Table 3: Comparative Pharmacological Data

CompoundMOR EC50_{50} (nM)Relative Potency (vs. Morphine)
Morphine1001x
Fentanyl0.2100x
Butyrylfentanyl0.825x
Valerylfentanyl1.515x
Pivaloylfentanyl (est.)2.0–5.010–20x

Note: Estimated values based on SAR trends from fluorinated fentanyl analogs .

Functional Effects

In vivo studies of structurally related compounds reveal dose-dependent effects:

  • Hyperlocomotion: Mediated by dopaminergic pathways in the mesolimbic system .

  • Antinociception: ED50_{50} values correlate with MOR affinity, measurable via warm-water tail-withdrawal tests .

  • Respiratory Depression: The most hazardous effect, with potency ratios exceeding analgesic effects in some analogs .

Naloxone pretreatment reverses these effects, confirming MOR-mediated mechanisms .

Legal and Regulatory Status

N-(1-Phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride falls under generic legislation targeting fentanyl-related substances.

International Controls

  • United States: Classified as a Schedule I controlled substance under the Controlled Substances Act’s analogue provisions.

  • European Union: Subject to control under Council Decision 2005/387/JHA, as applied to furanylfentanyl and other novel opioids .

  • United Nations: Monitored by the International Narcotics Control Board (INCB) under the UN Convention on Psychotropic Substances.

Table 4: Regulatory Timeline

YearJurisdictionAction Taken
2024United StatesEmergency scheduling via DEA
2025EU Member StatesRisk assessment initiated by EMCDDA

Research Findings and Clinical Implications

Despite limited direct studies, inferences from analogous compounds suggest significant risks:

  • Overdose Potential: High lipophilicity may accelerate blood-brain barrier penetration, increasing overdose risk .

  • Toxic Byproducts: Clandestine synthesis often yields neurotoxic byproducts like 1,1-diphenethylpiperidinium derivatives .

  • Treatment Challenges: Naloxone requirements may exceed standard doses due to high receptor occupancy .

Risk Assessment and Public Health Concerns

The compound’s emergence reflects broader trends in synthetic opioid proliferation:

  • Illicit Production: Seizures of precursor chemicals (e.g., ANPP derivatives) indicate ongoing manufacturing .

  • Detection Challenges: Standard immunoassays may fail to detect novel analogs, complicating overdose diagnostics .

  • Harm Reduction: Expanded naloxone access and fentanyl test strip distribution are critical countermeasures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator